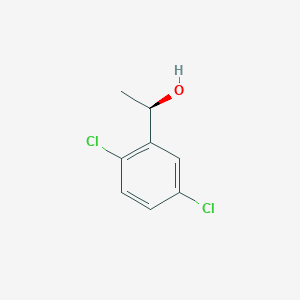
(1R)-1-(2,5-dichlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-1-(2,5-dichlorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1212133-29-3 . It is also known by its IUPAC name, (1R)-1-(2,5-dichlorophenyl)ethanol .
Molecular Structure Analysis
The molecular formula of this compound is C8H8Cl2O . The InChI code for this compound is 1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 191.06 .
Scientific Research Applications
Biotransformation and Synthesis
A novel bacterial strain, identified as Acinetobacter sp., was isolated for its ability to biocatalyze the transformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity. This process presents a highly efficient route for synthesizing chiral alcohols, which are critical intermediates in drug synthesis, such as the antifungal agent Miconazole (Yan-Li Miao et al., 2019).
Enzymatic Processes for Drug Intermediates
Research has developed practical enzymatic processes for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, vital for synthesizing Ticagrelor, a medication for acute coronary syndromes. This green and environmentally friendly process demonstrates high productivity and potential for industrial applications (Xiang Guo et al., 2017).
Environmental Pollutant Studies
The environmental pollutant 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a metabolite of DDT, has been studied for its ability to induce rat hepatic cytochrome P450 expression through nuclear receptors. This research highlights the compound's potential impact on metabolism and the environment (M. Wyde et al., 2003).
Structural and Activity Studies
A study on the structural aspects of DDT-type insecticides, including their biological activity, provides insights into the electronic structures of these compounds and their correlation with biological activity, which is crucial for designing more effective and less harmful pesticides (M. Jadżyn & B. Nogaj, 2009).
Water Treatment and Removal of Toxic Pollutants
The use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater has been investigated, demonstrating the potential for biotechnological approaches in treating water contaminated with toxic phenolic compounds (Shuai Wang et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1R)-1-(2,5-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKUSDLLGKMCK-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2579671.png)
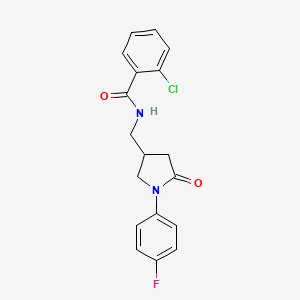
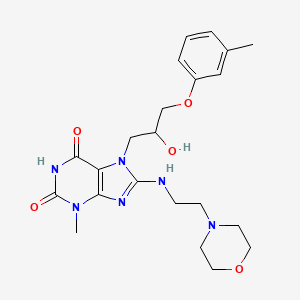
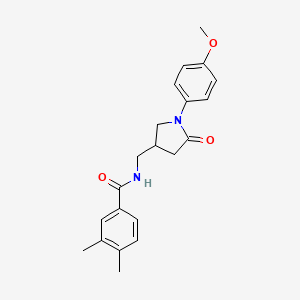

![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)
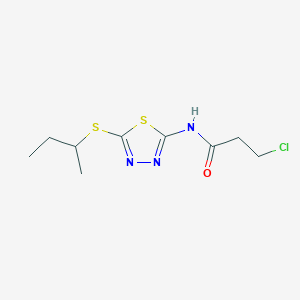
![N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B2579686.png)
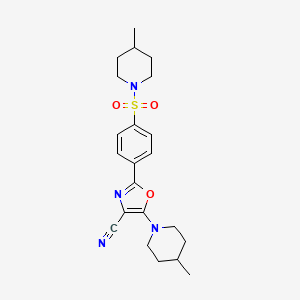
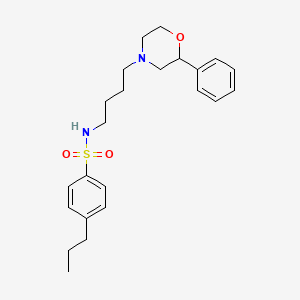
![N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2579692.png)
![2-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid](/img/structure/B2579693.png)